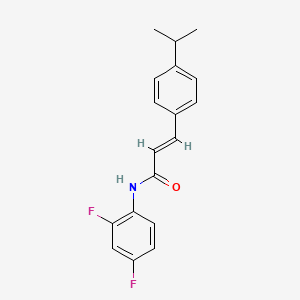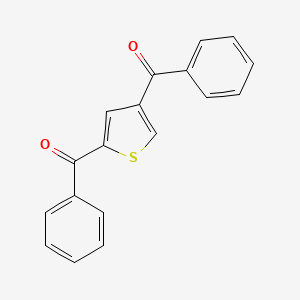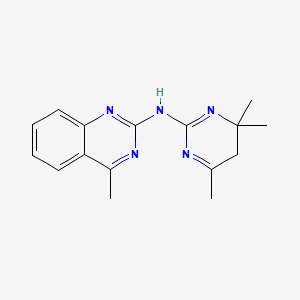![molecular formula C15H18FN3O2 B5719765 1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B5719765.png)
1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}pyrrolidine-2,5-dione is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a pyrrolidine-2,5-dione moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}pyrrolidine-2,5-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can be deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization to yield piperazinopyrrolidinones .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neuronal signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A related compound with similar structural features but lacking the pyrrolidine-2,5-dione moiety.
4-(4-Fluorophenyl)piperazin-1-yl]-[4-(4-methylphenyl)-2-(trifluoromethyl)-1,5,9-triazabicyclo[4.3.0]nona-5,7-dien-7-yl]methanone: Another compound with a piperazine core and fluorophenyl group.
Uniqueness
1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}pyrrolidine-2,5-dione is unique due to the presence of both the fluorophenyl group and the pyrrolidine-2,5-dione moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c16-12-1-3-13(4-2-12)18-9-7-17(8-10-18)11-19-14(20)5-6-15(19)21/h1-4H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGCXZOBEMFESE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-chlorophenoxy)methyl]-5-[(4-pyridinylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5719682.png)
![methyl 4-methyl-3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5719689.png)


![N-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B5719713.png)
![4-[5-(4-FORMYL-2-METHOXYPHENOXY)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOIC ACID](/img/structure/B5719718.png)

![N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B5719724.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide](/img/structure/B5719736.png)



![N-[3-chloro-4-(piperidin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B5719761.png)
![N'-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5719766.png)
